2-(Oxolan-2-YL)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-3-6-2-1-5-8-6/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZZTSXRSYMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20005-32-7 | |
| Record name | 2-(oxolan-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Oxolan 2 Yl Acetaldehyde and Its Derivatives
Direct Synthesis Routes for 2-(Oxolan-2-YL)acetaldehyde
Direct synthetic strategies for this compound primarily involve the oxidative cleavage of precursor olefins and controlled functional group transformations. These methods offer efficient pathways to the target aldehyde.
Oxidative Cleavage Strategies for Precursor Olefins
Oxidative cleavage of carbon-carbon double bonds is a fundamental transformation in organic synthesis for the preparation of carbonyl compounds. organic-chemistry.orgnih.gov Ozonolysis is a classic and widely used method for this purpose. nih.govresearchgate.net The reaction of vinyl-substituted tetrahydrofuran (B95107) with ozone, a 1,3-dipole, proceeds through a [4s + 2s] cycloaddition to form an initial molozonide intermediate. msu.edu This unstable intermediate rearranges to the more stable ozonide, which can then be worked up under reductive or oxidative conditions to yield the desired aldehyde or carboxylic acid, respectively. msu.edu For the synthesis of this compound, a reductive workup is employed.
Another effective method for the oxidative cleavage of olefins involves the use of osmium tetroxide (OsO₄) in combination with an oxidant like sodium periodate (B1199274) (NaIO₄) or N-methylmorpholine N-oxide (NMO). organic-chemistry.org A one-pot protocol combining dihydroxylation with a PhI(OAc)₂-based cleavage has been developed to avoid the formation of α-hydroxy ketone side products and achieve high yields of the desired carbonyl compounds. organic-chemistry.org The use of ruthenium trichloride (B1173362) (RuCl₃) with a co-oxidant such as sodium periodate also provides an efficient means of cleaving olefinic bonds to produce aldehydes. chem-soc.si Furthermore, catalyst-, initiator-, and additive-free methods using atmospheric oxygen have been developed for the oxidative cleavage of olefins, offering a greener and more practical approach. rsc.org
Functional Group Transformations and Control of Selectivity
Functional group transformations offer an alternative and often more selective route to this compound. solubilityofthings.com These methods typically start from a precursor with a different functional group at the desired position, which is then converted to the aldehyde.
A common strategy involves the selective oxidation of a primary alcohol, such as 2-(2-hydroxyethyl)tetrahydrofuran. rsc.orgmdpi.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial for achieving high selectivity and avoiding over-oxidation to the corresponding carboxylic acid. organic-synthesis.comelte.hu Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (DMSO, oxalyl chloride). organic-synthesis.com Iron-containing clay catalysts have also been shown to effectively catalyze the oxidation of tetrahydrofuran derivatives. rsc.orgresearchgate.net
The selective reduction of carboxylic acid derivatives, such as esters or acid chlorides, can also yield the target aldehyde. For instance, the reduction of an ester like methyl 2-(oxolan-2-yl)acetate with a sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can effectively stop the reduction at the aldehyde stage. organic-synthesis.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the creation of a diverse range of molecular structures with potential applications in drug discovery and materials science. These methods often involve the construction of the substituted tetrahydrofuran ring followed by the introduction or modification of the acetaldehyde (B116499) side chain.
Alkene Functionalization and Aldehyde Introduction
The functionalization of alkenes provides a versatile entry point for the synthesis of substituted tetrahydrofuran rings. organic-chemistry.org Palladium-catalyzed reactions, for example, enable both 5-exo and 6-endo cyclizations of alkynols, offering a divergent pathway to various oxygen-containing heterocycles. organic-chemistry.org The reaction of γ,δ-epoxycarbanions with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.st
Once the substituted tetrahydrofuran ring is in place, the aldehyde functionality can be introduced through various methods. Ozonolytic cleavage of an appropriately positioned double bond is a reliable strategy. nih.gov For instance, a substituted vinyltetrahydrofuran can be cleaved to yield the corresponding substituted this compound.
Stereoselective and Diastereoselective Synthetic Approaches
Controlling the stereochemistry of the substituents on the tetrahydrofuran ring is crucial for the synthesis of biologically active molecules. nsf.gov Several stereoselective and diastereoselective methods have been developed to address this challenge. researchgate.net
Palladium-catalyzed tandem oxidative cyclization-redox relay reactions have been shown to produce highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov This method often relies on intramolecular hydrogen bonding to control the stereochemical outcome. nih.gov The Prins cyclization of enol ethers bearing alkyne side chains offers a mild and efficient route to cis-2,5-disubstituted tetrahydrofurans. acs.org Additionally, aldolase-mediated reactions can be employed for the stereoselective synthesis of poly-substituted 2-oxo acids, which can serve as precursors to substituted tetrahydrofuran derivatives. nih.gov
Multi-component Reactions for Oxolan-Acetaldehyde Scaffolds
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.comorganic-chemistry.org This approach offers significant advantages in terms of efficiency and atom economy. nih.gov
Several MCRs have been developed for the synthesis of diverse heterocyclic scaffolds, including those containing the tetrahydrofuran ring. nih.govrsc.org For example, a one-pot palladium-mediated synthesis involving three components can lead to the formation of various tetrahydrofurans. nsf.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for generating a wide range of molecular scaffolds. organic-chemistry.org While direct MCRs for the one-pot synthesis of this compound scaffolds are still emerging, the development of such reactions holds great promise for the rapid and efficient generation of libraries of these valuable compounds. frontiersin.orgfrontiersin.org
Novel Synthetic Reagents and Catalytic Systems in this compound Synthesis
The synthesis of this compound and its derivatives has been significantly advanced by the development of novel reagents and catalytic systems. These modern methodologies offer improved efficiency, stereoselectivity, and milder reaction conditions compared to traditional synthetic routes. Research has focused on transition-metal catalysis, organocatalysis, and biocatalysis to construct the core tetrahydrofuran structure and introduce the acetaldehyde moiety or a precursor group.
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis provides powerful tools for the construction of the tetrahydrofuran ring, a key structural feature of this compound. Various metals, including rhodium and palladium, have been employed to catalyze key bond-forming reactions.
One notable approach involves the rhodium-catalyzed reaction of diazo compounds. For instance, the use of Rh₂(OAc)₄ as a catalyst can facilitate the synthesis of substituted tetrahydrofurans from γ-alkoxy-α-diazo esters. nih.gov This method leverages the generation of a transition-metal carbenoid, which then undergoes an intramolecular C-H bond insertion to form the tetrahydrofuran ring. nih.gov
Palladium-catalyzed reactions have also been instrumental. For example, intramolecular enyne coupling reactions, catalyzed by palladium complexes, allow for the construction of the heterocyclic ring system. organic-chemistry.org These reactions typically involve the acetoxypalladation of an alkyne, followed by alkene insertion and subsequent protonolysis of the carbon-palladium bond. organic-chemistry.org
Another innovative strategy is the nickel-catalyzed photoredox reaction for the α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org This method allows for the direct functionalization of the tetrahydrofuran ring, which can be a key step in the synthesis of derivatives of this compound. organic-chemistry.org
| Catalyst System | Substrate Type | Reaction Type | Key Features |
| Rh₂(OAc)₄ | γ-alkoxy-α-diazo esters | Intramolecular C-H Insertion | Forms 2,3,5-trisubstituted tetrahydrofurans. nih.gov |
| Palladium Complexes | Enynes | Enyne Coupling | Constructs the tetrahydrofuran ring via acetoxypalladation and alkene insertion. organic-chemistry.org |
| (terpy)NiBr₂ | Tethered alkyl halides and arylzinc reagents | Regioselective Difunctionalization | Excellent functional group tolerance. organic-chemistry.org |
| Ni/Photoredox Catalyst | Cyclic ethers and aryl chlorides | α-oxy C(sp³)-H Arylation | Direct functionalization of the ether ring. organic-chemistry.org |
Organocatalytic and Lewis Acid-Mediated Syntheses
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. In the context of tetrahydrofuran synthesis, organocatalysts can promote reactions with high enantioselectivity. A novel organocatalytic protocol for synthesizing polysubstituted tetrahydrofurans utilizes 2,2,2-trifluoroacetophenone (B138007) as a catalyst with hydrogen peroxide (H₂O₂) as a green oxidant. rsc.org This method is praised for its environmentally friendly nature and tolerance of a wide range of substitution patterns. rsc.org
Lewis acids are also pivotal in several synthetic strategies. For instance, the reaction of α-benzyloxy acetaldehyde with an intermediate derived from (E)-γ-(dimethylphenylsilyl)allylboronate in the presence of boron trifluoride etherate (BF₃·OEt₂) yields highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov This multicomponent synthesis demonstrates the utility of Lewis acids in activating substrates for stereocontrolled ring formation. nih.gov
| Catalyst/Reagent | Substrate Type | Reaction Type | Key Features |
| 2,2,2-Trifluoroacetophenone / H₂O₂ | Alkenes | Oxidation/Cyclization | Green, metal-free synthesis of polysubstituted tetrahydrofurans. rsc.org |
| BF₃·OEt₂ | Allylsilane and Aldehyde | [3+2] Annulation | High diastereoselectivity in the formation of substituted tetrahydrofurans. nih.gov |
| p-Toluenesulfonic acid (p-TsOH) | 2,4,5-Triols with a thiophenyl group | Cyclization via Episulfonium Ion | Thermodynamically controlled regioselectivity. nih.gov |
| Perchloric acid (HClO₄) | Hydroxyselenide precursors | Cyclization via Seleniranium Ion | Analogous to the p-TsOH mediated cyclization. nih.gov |
Biocatalytic Approaches
Biocatalysis offers a highly specific and environmentally benign route to chiral molecules. Enzymes can be used to perform key synthetic steps with high enantio- and regioselectivity under mild conditions. For the synthesis of molecules related to this compound, enzymes from the nucleoside salvage pathway have shown significant promise. chemrxiv.org
A notable example is the use of deoxyribose 5-phosphate aldolase (B8822740) (DERA) for the stereoselective synthesis of D-ribose-5-phosphate analogs. chemrxiv.org These enzymes can catalyze the aldol (B89426) reaction between an aldehyde and a phosphorylated substrate, creating chiral centers with high precision. chemrxiv.org By employing engineered variants of DERA, it is possible to synthesize 2'-functionalized nucleoside analogues, which share a substituted tetrahydrofuran core with the target molecule. chemrxiv.org Such biocatalytic cascades demonstrate the potential for producing complex chiral building blocks from simple starting materials. chemrxiv.org
| Enzyme (Catalyst) | Substrate(s) | Reaction Type | Key Features |
| Deoxyribose 5-phosphate aldolase (DERA) | Aldehyde and Phosphorylated Substrate | Aldol Reaction | Highly stereoselective synthesis of D-ribose-5-phosphate analogs. chemrxiv.org |
| Candida antarctica lipase (B570770) B (CAL-B) | Racemic aldol products | Kinetic Resolution | Produces enantiomerically pure intermediates. rsc.org |
Mechanistic Investigations of 2 Oxolan 2 Yl Acetaldehyde Reactions
Reaction Pathways Involving the Aldehyde Functionality
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, aldol (B89426) reactions, acetal (B89532) formation, and redox reactions.
Nucleophilic Addition Mechanisms
The carbonyl carbon of the aldehyde in 2-(Oxolan-2-YL)acetaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. savemyexams.com This makes it susceptible to attack by various nucleophiles. savemyexams.commasterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields the final alcohol product. libretexts.orglibretexts.org
Organometallic Reagents: Strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the aldehyde. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction with a Grignard reagent proceeds through the addition of the alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.commt.com Similarly, organolithium reagents add to the aldehyde to produce a secondary alcohol. masterorganicchemistry.com The reaction of organolithium compounds with aldehydes is initiated by the addition of the reagent to the carbonyl, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com Computational studies on the reaction of Grignard reagents with acetaldehyde (B116499) in tetrahydrofuran (B95107) (THF) have shown that various solvated magnesium species can participate in the reaction, proceeding through competing parallel pathways. academie-sciences.fr
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful methods for converting aldehydes into alkenes. lumenlearning.comlibretexts.org The Wittig reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane. visualizeorgchem.comdalalinstitute.com This four-membered ring then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.comvisualizeorgchem.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. wikipedia.orgtcichemicals.com These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes and the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org The reaction of this compound derivatives can undergo a Wittig or HWE reaction to form corresponding alkenes. google.com
Table 1: Comparison of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Intermediate(s) | Product | Stereoselectivity |
| Grignard Reaction | R-MgX | Tetrahedral alkoxide | Secondary alcohol | Generally low, can form racemic mixtures if a new chiral center is created. libretexts.org |
| Organolithium Addition | R-Li | Tetrahedral alkoxide | Secondary alcohol | Similar to Grignard, can result in racemic mixtures. masterorganicchemistry.com |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Betaine, Oxaphosphetane | Alkene | Often Z-selective with unstabilized ylides. visualizeorgchem.com |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Phosphonate adduct | Alkene | Generally E-selective. wikipedia.orgconicet.gov.ar |
Aldol Addition and Condensation Reactions
In the presence of a base or acid, this compound can undergo an aldol addition reaction, either with itself (self-condensation) or with another enolizable carbonyl compound. The mechanism involves the formation of an enolate ion (under basic conditions) or an enol (under acidic conditions), which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. This results in the formation of a β-hydroxy aldehyde, known as an aldol adduct. Subsequent dehydration of this adduct, often promoted by heat or stronger acidic/basic conditions, leads to an α,β-unsaturated aldehyde, the product of an aldoldensation.
Acetal and Hemiacetal Formation Dynamics, Including Cyclic Structures
The reaction of this compound with alcohols under acidic conditions leads to the formation of hemiacetals and subsequently acetals. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule then attacks the carbonyl carbon, and after deprotonation, a hemiacetal is formed. In the presence of excess alcohol and continued acid catalysis, the hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, forming an oxonium ion. A second molecule of alcohol then attacks this ion, and deprotonation yields the final acetal product.
Given the structure of this compound, there is a potential for intramolecular cyclization to form a cyclic hemiacetal. This can occur if the chain length and stereochemistry are favorable, allowing the hydroxyl group of an initially formed hydrate (B1144303) or a transiently opened THF ring to attack the aldehyde carbonyl. However, the formation of stable cyclic hemiacetals from the direct interaction of the intact THF ring's oxygen is generally not favored due to ring strain.
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent can be used. The oxidation mechanism often involves the formation of a hydrate intermediate, which is then oxidized. For instance, using Dess-Martin periodinane can oxidize a primary alcohol to an aldehyde. nih.gov
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(Oxolan-2-YL)ethanol, using various reducing agents. Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) is one method. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also highly effective. The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to give the alcohol.
Role of the Tetrahydrofuran Ring in Reaction Mechanisms
The tetrahydrofuran (THF) ring is generally stable but can participate in reactions under certain conditions, particularly those involving strong acids or bases, or specific reagents that can induce ring-opening.
Ring-Opening and Ring-Closing Reaction Pathways
Under strongly acidic conditions, the oxygen atom of the THF ring can be protonated, making the ring susceptible to nucleophilic attack, which leads to ring-opening. For example, reaction with a strong acid like HBr or HI can lead to the cleavage of the ether linkage. The reaction would proceed via an Sₙ2 mechanism, with the halide ion attacking one of the α-carbons of the ether, resulting in a halo-substituted alcohol.
Ring-closing reactions to reform a furan (B31954) or related cyclic structure are also plausible, particularly in synthetic sequences where this compound is an intermediate. For example, a precursor with a hydroxyl group at the C5 position of a linear chain could undergo intramolecular cyclization via nucleophilic attack on a carbon bearing a leaving group to form the THF ring. Research has shown the construction of tetrahydrofuran rings via intramolecular reactions, such as the opening of an epoxide by a hydroxyl group under acidic conditions. acs.org
Table 2: Summary of Reaction Pathways
| Functional Group | Reaction Type | Reagents/Conditions | Key Intermediates | Product Type |
| Aldehyde | Nucleophilic Addition | Grignard reagents, Organolithiums, Ylides | Tetrahedral alkoxide, Betaine, Oxaphosphetane | Alcohols, Alkenes |
| Aldehyde | Aldol Reaction | Acid or Base | Enol, Enolate | β-Hydroxy aldehyde |
| Aldehyde | Acetal Formation | Alcohols, Acid catalyst | Hemiacetal, Oxonium ion | Acetal |
| Aldehyde | Oxidation | KMnO₄, H₂CrO₄, Dess-Martin periodinane | Hydrate | Carboxylic acid |
| Aldehyde | Reduction | NaBH₄, LiAlH₄, H₂/catalyst | Alkoxide | Primary alcohol |
| Tetrahydrofuran Ring | Ring-Opening | Strong acids (HBr, HI) | Protonated ether | Halo-alcohol |
Stability and Reactivity of Oxolan-2-ylium Intermediates
The oxolan-2-ylium ion, a key intermediate in certain reactions involving this compound and its derivatives, is a five-membered cyclic oxocarbenium ion. Its stability and reactivity are central to understanding the mechanisms of these transformations.
The formation of an oxolan-2-ylium intermediate has been proposed in the synthesis of azulene (B44059) derivatives. For instance, the rearrangement of a bicyclic ketone precursor to 2-methylazulene (B1625034) proceeds through the formation of an oxolan-2-ylium ion (41.I in Scheme 41 of the study). mdpi.com This intermediate is then transformed into a γ-hydroxyketone. mdpi.com
The reactivity of such cyclic oxocarbenium ions is influenced by their conformation. A model for nucleophilic addition to 5-membered cyclic oxocarbenium ions suggests that the ion reacts from an envelope conformation. nih.gov Nucleophilic attack is thought to occur preferentially from the concave face of this envelope structure. nih.gov
The stereochemical outcome of reactions involving these intermediates can be highly specific. In analogous systems, such as the 1,3-dioxolan-2-yl cation, their generation during the oxidation of alkenes is stereospecific. researchgate.net Subsequent trapping of this cationic intermediate by nucleophiles, like silyl (B83357) enol ethers, can also be stereoselective, leading to the formation of substituted dioxolanes with a high degree of diastereoselectivity. researchgate.net This suggests that the oxolan-2-ylium ion, while reactive, has a defined structure that can influence the stereochemistry of the final products. The stability of such intermediates allows for their participation in stereocontrolled bond-forming reactions.
The stability of radicals, another class of reactive intermediates, is influenced by both thermodynamic and kinetic factors. diva-portal.org Thermodynamic stabilization of carbon-centered radicals, which have seven valence electrons, is achieved through electron-donating groups. diva-portal.org Thus, tertiary radicals are more stable than secondary and primary radicals. diva-portal.org Kinetic stabilization often arises from steric hindrance, which increases the activation energy for subsequent reactions. diva-portal.org
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are influenced by the reactivity of both the aldehyde functional group and the tetrahydrofuran ring. While specific kinetic data for this compound is not extensively documented, the behavior of related aldehydes and cyclic ethers provides valuable insights.
The kinetics of acid-catalyzed aldol condensation, a common reaction for aldehydes, have been studied for acetaldehyde. oberlin.edu In these reactions, the rate-limiting step is the attack of the enol form of one aldehyde molecule on the protonated carbonyl of a second molecule. oberlin.edu The reaction is typically second-order in aldehyde concentration. oberlin.edu The rate constants for these reactions are highly dependent on the acidity of the medium. oberlin.edu It is plausible that this compound would undergo similar acid-catalyzed self-condensation reactions.
The gas-phase kinetics of various aldehydes with radicals such as OH and HO₂ have been investigated. For instance, the reaction of aldehydes with the hydroperoxyl radical (HO₂) can be competitive with their oxidation by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals under certain atmospheric conditions. rsc.org The rate constants for the reaction of butanal, pentanal, and hexanal (B45976) with HO₂ at 298 K and 1 atm are in the range of 3.2–7.7 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. rsc.org
From a thermodynamic perspective, the properties of the tetrahydrofuran ring are significant. Thermodynamic studies on the mixing of tetrahydrofuran with various solvents have been conducted to understand the molecular interactions. researchgate.netacs.org For example, excess molar enthalpies and volumes have been measured for binary mixtures of tetrahydrofuran with alcohols. researchgate.net These studies indicate that the interactions are complex and depend on factors like hydrogen bonding and molecular size. researchgate.net Furthermore, quantum simulations on the dissociation of NaK⁺ in liquid tetrahydrofuran have shown that the solvent can significantly alter the thermodynamics of a reaction compared to the gas phase by selectively solvating the products. nih.gov
Below is a table summarizing kinetic data for reactions of similar aldehydes, which can serve as a reference for estimating the reactivity of this compound.
| Reactants | Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| CH₂OO + Acetaldehyde | 298 | 4 | (9.5 ± 0.7) × 10⁻¹³ |
| CH₂OO + Acetaldehyde | 298 | 25 | (1.48 ± 0.04) × 10⁻¹² |
| CH₂OO + Acetaldehyde | 298 | 25 | (1.2 ± 0.2) × 10⁻¹² |
| CH₂OO + Propionaldehyde | Not Specified | Not Specified | 2.44 × 10⁻¹² (Theoretical) |
| CH₂OO + Propionaldehyde | Not Specified | Not Specified | (3.23 ± 0.49) × 10⁻¹² (Experimental) |
| Data sourced from references dicp.ac.cn |
Applications of 2 Oxolan 2 Yl Acetaldehyde As a Key Synthetic Intermediate
Precursor in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and materials science.
Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. Their synthesis is a major focus of synthetic organic chemistry. A variety of synthetic methods are employed to construct these ring systems, often involving the reaction of carbonyl compounds with nitrogen-containing nucleophiles. While aldehydes, in general, are common precursors for such transformations, specific examples detailing the use of 2-(Oxolan-2-YL)acetaldehyde in the synthesis of diverse nitrogen heterocycles are not readily found in the surveyed literature. General strategies for the synthesis of nitrogen-containing heterocycles often involve multicomponent reactions and cycloaddition reactions.
Formation of Fused Ring Systems and Spiro Compounds
Fused ring systems, where two or more rings share a bond, and spiro compounds, where rings are joined at a single atom, represent important structural motifs in many natural products and complex molecules. The construction of these intricate architectures often involves intramolecular reactions or cycloaddition processes. Aldehyd functionalities can be key in forming such systems, for instance, through intramolecular aldol (B89426) reactions or by participating in cycloaddition reactions. However, the literature reviewed does not provide specific instances of this compound being used as a key intermediate in the formation of fused ring or spiro compounds. The synthesis of spirocycles can be achieved through various methods, including [3+2] cycloaddition reactions of azomethine ylides.
Role in Asymmetric Synthesis and Chiral Auxiliary Strategies
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form. This is often achieved using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Aldehydes can be prochiral at the alpha-carbon, and their reactions can be controlled by chiral auxiliaries to produce a specific stereoisomer. Despite the importance of this strategy, there is no readily available information on the specific use of this compound in asymmetric synthesis or as a component of a chiral auxiliary strategy. Chiral auxiliaries are widely used to control the stereochemistry of various reactions, including alkylations and aldol reactions.
Building Block for Complex Natural Product Analogs
Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, which are structurally related compounds, is a common strategy in drug discovery to improve activity, selectivity, and pharmacokinetic properties. Small, functionalized molecules often serve as key building blocks in these syntheses. The tetrahydrofuran (B95107) moiety present in this compound is a structural feature found in numerous natural products. researchgate.net While this suggests its potential as a building block, specific examples of its incorporation into complex natural product analogs are not detailed in the available literature. The synthesis of natural product analogs is a broad field that utilizes a diverse range of starting materials and synthetic strategies.
Emerging Applications in Specialized Chemical Syntheses
The field of chemical synthesis is constantly evolving, with new reagents, catalysts, and reaction methodologies being developed. These advancements open up new possibilities for the construction of complex molecules. While there is ongoing research into novel synthetic methods, specific emerging applications for this compound in specialized chemical syntheses have not been highlighted in the reviewed scientific literature.
Advanced Spectroscopic and Analytical Characterization of 2 Oxolan 2 Yl Acetaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Spectroscopic Analysis
The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides a comprehensive picture of the connectivity and chemical environment of each atom in 2-(Oxolan-2-YL)acetaldehyde.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a study by Rychnovsky and Griesgraber, the ¹H NMR spectrum of (S)-2-(tetrahydrofuran-2-yl)acetaldehyde was recorded in deuterochloroform (CDCl₃). The aldehydic proton characteristically appears as a triplet in the downfield region at approximately 9.76 ppm. The protons on the carbon adjacent to the aldehyde (the CH₂ group) appear as a doublet of doublets, while the proton on the carbon at the junction of the ring and the side chain (C2 of the oxolane ring) shows a more complex multiplet. The remaining protons of the tetrahydrofuran (B95107) ring typically appear as multiplets in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| CHO | 9.7 - 9.8 | Triplet (t) | ~2.0 |
| CH₂CHO | 2.5 - 2.8 | Multiplet (m) | - |
| CH (Ring C2) | 4.2 - 4.4 | Multiplet (m) | - |
| CH₂ (Ring C5) | 3.7 - 3.9 | Multiplet (m) | - |
| CH₂ (Ring C3, C4) | 1.8 - 2.1 | Multiplet (m) | - |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected. The aldehyde carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm. The carbons of the tetrahydrofuran ring attached to the oxygen atom (C2 and C5) appear in the 60-80 ppm region, with C2 being slightly more downfield due to the substitution. The other ring carbons (C3 and C4) and the methylene (B1212753) carbon of the acetaldehyde (B116499) sidechain (CH₂) appear in the more shielded aliphatic region, typically between 20-50 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| CHO | 195 - 205 |
| CH (Ring C2) | 75 - 85 |
| CH₂ (Ring C5) | 65 - 75 |
| CH₂CHO | 45 - 55 |
| CH₂ (Ring C3/C4) | 25 - 35 |
| CH₂ (Ring C4/C3) | 20 - 30 |
Advanced NMR Techniques for Stereochemical Assignment
The carbon atom at position 2 of the oxolane ring is a chiral center. Determining its absolute and relative stereochemistry requires the use of advanced, multi-dimensional NMR techniques.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling correlations within the molecule. This would confirm the connectivity of the protons, for example, by showing cross-peaks between the aldehydic proton and the adjacent CH₂ protons, and tracing the spin systems through the tetrahydrofuran ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY experiment could reveal through-space correlations between the proton at C2 of the ring and the protons of the acetaldehyde side chain. The pattern of these correlations can help in assigning the relative stereochemistry.
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups. A study by Rychnovsky and Griesgraber reported key IR peaks for this compound. A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the aldehyde. Another characteristic feature is the C-H stretch of the aldehyde proton, which typically appears as a pair of medium-intensity bands between 2700-2900 cm⁻¹. The spectrum would also show a strong band for the C-O-C stretching of the cyclic ether around 1050-1150 cm⁻¹, as well as C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820-2850 & 2720-2750 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| Aldehyde C=O Stretch | 1720-1740 | Strong, Sharp |
| Ether C-O-C Stretch | 1050-1150 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While experimental Raman data for this compound is not widely available, a predicted spectrum would show certain characteristic signals. The C=O stretch of the aldehyde would also be present, though it is typically weaker in Raman than in IR. Conversely, the C-C and C-O single bond stretches of the tetrahydrofuran ring might be more prominent. The symmetric C-H stretching vibrations would also be expected to produce strong Raman signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
For this compound (molecular weight: 114.14 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for aldehydes and cyclic ethers.
Key predicted fragmentation pathways include:
α-Cleavage at the aldehyde: Loss of a hydrogen radical (•H) to give a stable acylium ion at m/z = 113 (M-1), or loss of the entire formyl group (•CHO) to give a peak at m/z = 85.
Cleavage of the side chain: Fission of the bond between the ring and the side chain can lead to the formation of a formylmethyl (B1220840) radical and a tetrahydrofuranyl cation at m/z = 71.
Ring fragmentation: The tetrahydrofuran ring can undergo characteristic fragmentation, often initiated by cleavage adjacent to the oxygen atom. This could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules, resulting in a complex pattern of lower mass fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 114 | [C₆H₁₀O₂]⁺ | - |
| 113 | [C₆H₉O₂]⁺ | •H |
| 85 | [C₅H₉O]⁺ | •CHO |
| 71 | [C₄H₇O]⁺ | •CH₂CHO |
| 43 | [C₂H₃O]⁺ | C₄H₇O• |
Chromatographic Methods for Purity and Separation
The purity and separation of this compound are critical for its characterization and use in various applications. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are instrumental in achieving this. These methods allow for the effective separation of the compound from impurities and its accurate quantification.
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The methodology often involves headspace sampling, which is particularly useful for detecting volatile organic compounds in various matrices.
Detailed Research Findings:
For the analysis of aldehydes, derivatization is a common strategy to enhance detection sensitivity and chromatographic performance. One such technique is on-fiber derivatization using O-(pentafluorobenzyl)hydroxylamine, followed by quantification with a flame ionization detector (FID) nih.gov. This approach has demonstrated good sensitivity and reproducibility for acetaldehyde in complex samples like wine nih.gov.
Another established method is NIOSH Method 2538, which uses a capillary column and an FID for the analysis of acetaldehyde cdc.gov. While specific parameters would be optimized for this compound, the principles of this method are directly applicable. Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is also a widely used technique. For instance, the Hot Injection Trapping (HIT) technique can be automated to enrich acetaldehyde from water samples, significantly improving the limits of detection (LODs) gcms.cz. In this method, multiple headspace injections from the same sample are trapped on a cold inlet before being transferred to the GC column gcms.cz.
A study on the determination of acetaldehyde and formaldehyde (B43269) in food matrices utilized gas chromatography-mass spectrometry (GC-MS) combined with solid-phase micro-extraction (SPME) after derivatization with O-(2,3,4,5,6-pentafluoro-benzyl)-hydroxylamine hydrochloride nih.gov. This highlights the versatility of derivatization in conjunction with GC-MS for aldehyde analysis.
Below is an interactive data table summarizing typical GC parameters that could be adapted for the analysis of this compound, based on established methods for similar aldehydes.
| Parameter | Description |
| Column | DB-WAX, 30 m x 0.25 mm x 0.5 µm gcms.cz |
| Injection Mode | Headspace with Hot Injection Trapping (HIT) gcms.cz or Splitless cdc.gov |
| Inlet Temperature | Ramped, e.g., -40 °C to 250 °C gcms.cz |
| Oven Program | 40°C (held for 4 minutes), then ramped at 10°C/min to 100°C gcms.cz |
| Detector | Flame Ionization Detector (FID) nih.govcdc.gov or Mass Spectrometer (MS) gcms.cznih.gov |
| Carrier Gas | Helium cdc.gov |
| Derivatization Agent | O-(pentafluorobenzyl)hydroxylamine nih.gov or O-(2,3,4,5,6-pentafluoro-benzyl)-hydroxylamine hydrochloride nih.gov |
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography is a cornerstone for the analysis of less volatile or thermally labile compounds. For aldehydes, HPLC analysis almost invariably involves derivatization to create a chromophore that can be detected by a UV-Vis detector. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable hydrazones.
Detailed Research Findings:
The separation of the resulting DNPH derivatives is typically achieved using a reverse-phase C18 column nih.govresearchgate.net. A gradient elution system is often employed to achieve optimal separation of various carbonyl compounds. For example, a gradient of acetonitrile (B52724) and water can be used, starting with a higher aqueous composition and increasing the organic modifier over the course of the run vtt.fi.
One optimized method for the determination of acetaldehyde in biological samples involves derivatization with DNPH, followed by a rapid reverse-phase HPLC separation nih.gov. The resulting acetaldehyde-hydrazone is clearly separated from the excess DNPH reagent, allowing for accurate quantification nih.gov. Another study developed an HPLC method for acetaldehyde in fuel ethanol, also utilizing DNPH derivatization and a C18 column with a mobile phase of methanol (B129727) and aqueous lithium chloride researchgate.net.
The detection of the DNPH derivatives is typically performed at a wavelength of around 360 nm, which corresponds to the maximum absorbance of the hydrazones vtt.filawdata.com.tw. This provides excellent sensitivity and selectivity for the analysis. The method has been successfully applied to various matrices, including packed drinking water, where low levels of aldehydes were quantified after derivatization and solid-phase extraction lawdata.com.tw.
The following interactive data table outlines typical HPLC conditions that would be suitable for the analysis of this compound following derivatization with DNPH.
| Parameter | Description |
| Column | C18 (e.g., Shimadzu Shim-pack C18, Agilent ZORBAX Eclipse XDB-C18) nih.govresearchgate.netvtt.fi |
| Mobile Phase | Gradient of acetonitrile and water vtt.fi or isocratic methanol/aqueous LiCl researchgate.net |
| Detector | UV-Vis at 360 nm vtt.filawdata.com.tw |
| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH) nih.govresearchgate.netvtt.filawdata.com.tw |
| Sample Preparation | Derivatization followed by solid-phase extraction (SPE) on a C18 cartridge lawdata.com.tw |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound this compound. Despite the growing application of computational chemistry in understanding molecular structures and reactivity, specific, in-depth research articles detailing quantum chemical calculations for this particular molecule could not be identified.
Computational studies are crucial for elucidating the intricate details of a molecule's behavior. Methodologies such as Density Functional Theory (DFT) are powerful tools for predicting molecular geometry, energetics, and electronic properties. Such studies would involve conformational analysis to determine the most stable three-dimensional arrangements of the molecule and explore the energy landscape of its various forms.
Furthermore, the electronic structure and reactivity of this compound would be of significant interest. Analyses like Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's reactivity and potential reaction pathways. Natural Bond Orbital (NBO) analysis would offer a detailed picture of the bonding and charge distribution within the molecule. Additionally, the calculation of the electrostatic potential surface would highlight regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.
While computational studies have been performed on the constituent parts of the molecule, namely acetaldehyde and the tetrahydrofuran (oxolane) ring, a dedicated and comprehensive theoretical investigation of the combined structure, this compound, appears to be absent from published research. Consequently, the detailed data tables and in-depth research findings required to populate the specified article outline on its quantum chemical calculations, conformational analysis, and electronic structure are not available in the current body of scientific work. The pursuit of such a study would represent a novel contribution to the field of computational organic chemistry.
Computational Chemistry and Theoretical Studies of 2 Oxolan 2 Yl Acetaldehyde
Mechanistic Insights from Computational Simulations
Computational simulations are instrumental in elucidating the detailed pathways of chemical reactions, providing a view of transition states and reaction intermediates that are often difficult or impossible to observe experimentally. For 2-(Oxolan-2-YL)acetaldehyde, simulations could provide mechanistic insights into a variety of transformations involving either the aldehyde group or the oxolane (tetrahydrofuran) ring.
Reaction Pathway Analysis: A primary goal of computational mechanistic studies is to map the potential energy surface (PES) for a given reaction. This involves identifying the lowest energy pathways connecting reactants to products. Key points on the PES include local minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states.
For instance, the oxidation of the aldehyde group to a carboxylic acid is a fundamental reaction. A computational study would model the interaction of this compound with an oxidizing agent. By calculating the energies of proposed intermediates and transition states, researchers can determine the most likely reaction mechanism. The activation energy (the energy difference between the reactant and the transition state) for each step can be calculated, providing a quantitative measure of the reaction's feasibility.
Theoretical Methods: Density Functional Theory (DFT) is a common method for these simulations due to its balance of accuracy and computational cost. A typical study would involve:
Geometry Optimization: The three-dimensional structures of the reactant, product, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product on the potential energy surface.
Such simulations could be used to investigate various reactions, including reductions, aldol (B89426) condensations, or even the stability and potential ring-opening of the oxolane moiety under different conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Oxolan-2-YL)acetaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive alkylation of oxolane derivatives. For example, acetaldehyde can react with oxolane precursors under reducing conditions. Sodium borohydride (NaBH₄) in ethanol at 0°C for 4 hours is effective for stabilizing the aldehyde group while reducing intermediates . Alternative protocols using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature may improve selectivity for sensitive substrates . Optimization should include monitoring reaction progress via TLC or HPLC to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure. Key features include:
- ¹H NMR : Doublets for the acetaldehyde proton (δ 9.5–10.0 ppm) and splitting patterns from the oxolane ring protons (δ 1.5–4.0 ppm).
- ¹³C NMR : Peaks at δ 190–200 ppm for the aldehyde carbon and δ 70–80 ppm for the oxolane oxygen-bearing carbons.
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 2800–2700 cm⁻¹ (aldehyde C-H stretch) .
Q. What are the primary chemical reactions exhibited by this compound?
- Methodological Answer :
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using K₂Cr₂O₇ in acidic conditions, yielding 2-(Oxolan-2-YL)acetic acid .
- Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, forming 2-(Oxolan-2-YL)ethanol .
- Nucleophilic Substitution : The oxolane ring’s oxygen can participate in ring-opening reactions with strong nucleophiles (e.g., amines) under acidic or basic conditions .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store at –20°C in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be controlled, and what analytical methods identify by-products?
- Methodological Answer : Competing pathways (e.g., over-reduction or polymerization) can be minimized by:
- Temperature Control : Maintaining sub-zero temperatures during reductions.
- Catalyst Selection : Using selective catalysts like NaBH₃CN for sterically hindered intermediates .
- By-Product Analysis : Employ GC-MS or HPLC-PDA to detect impurities. For example, dimeric by-products may elute later in reverse-phase HPLC .
Q. What strategies evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antifungal Assays : Test derivatives against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Measure minimum inhibitory concentrations (MICs) and compare to fluconazole controls .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to assess selectivity .
Q. How do computational approaches elucidate the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions (e.g., oxolane ring cleavage) using Gaussian or ORCA software. Analyze bond dissociation energies and electron density maps .
- Molecular Docking : Predict binding affinities of derivatives to fungal CYP51 enzymes to guide structure-activity relationships (SAR) .
Q. What discrepancies exist in synthetic methodologies, and how can researchers reconcile them?
- Methodological Answer : Discrepancies in reducing agents (NaBH₄ vs. NaBH₃CN) may arise from substrate sensitivity. For example:
- NaBH₄ : Higher reactivity but may over-reduce substrates with labile protecting groups.
- NaBH₃CN : Milder, suitable for acid-sensitive intermediates but slower kinetics.
- Resolution : Conduct controlled experiments comparing yields and purity under both conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
